molecular formula H10N2O4S B1592044 Diammonium sulfite monohydrate CAS No. 7783-11-1

Diammonium sulfite monohydrate

Cat. No.: B1592044
CAS No.: 7783-11-1
M. Wt: 134.16 g/mol
InChI Key: ASPXBYAQZVXSNS-UHFFFAOYSA-N
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Description

Diazanium sulfite hydrate is a compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diazanium sulfite hydrate can be synthesized through the diazotization of aromatic amines. This process involves the reaction of aniline derivatives with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid or sulfuric acid . The reaction is carried out at low temperatures, usually around 0°C, to control the exothermic nature of the diazonium salt formation .

Industrial Production Methods

In industrial settings, the production of diazanium sulfite hydrate often involves continuous flow processes. These methods offer enhanced safety and efficiency compared to traditional batch processes. Flow chemistry allows for better temperature control and mixing, reducing the risk of hazardous reactions .

Chemical Reactions Analysis

Types of Reactions

Diazanium sulfite hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with diazanium sulfite hydrate include copper(I) halides for Sandmeyer reactions, potassium iodide for iodination, and phenols for azo coupling . These reactions typically require acidic conditions and controlled temperatures to proceed efficiently.

Major Products

The major products formed from reactions with diazanium sulfite hydrate include aryl halides, phenols, and azo compounds. These products have significant industrial applications, particularly in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of diazanium sulfite hydrate involves the formation of highly reactive diazonium ions. These ions can undergo various reactions, such as substitution and coupling, to form stable products. The reactivity of the diazonium group is attributed to its ability to act as a super-electrophile, facilitating reactions under mild conditions .

Comparison with Similar Compounds

Diazanium sulfite hydrate can be compared to other diazonium salts, such as benzenediazonium chloride and benzenediazonium tetrafluoroborate. While all these compounds share the diazonium functional group, diazanium sulfite hydrate is unique due to its specific counterion and hydrate form, which can influence its reactivity and stability .

List of Similar Compounds

Properties

IUPAC Name

diazanium;sulfite;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H3N.H2O3S.H2O/c;;1-4(2)3;/h2*1H3;(H2,1,2,3);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPXBYAQZVXSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].O.[O-]S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043487
Record name Diammonium sulfite monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7783-11-1
Record name Diammonium sulfite monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diammonium sulfite monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAMMONIUM SULFITE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPM8SC708E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diammonium sulfite monohydrate

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